ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate
Description
Ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a thieno[3,4-c]pyrrole core substituted with a 4-chlorophenyl group and an ethyl 2-oxoacetate moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound’s synthesis typically involves cyclization reactions and amide coupling, with crystallographic data likely resolved using programs like SHELX . Computational tools such as Multiwfn enable detailed analysis of its electron density distribution and frontier molecular orbitals , while concepts like absolute hardness (η) and electronegativity (χ) provide insights into its reactivity .
Properties
IUPAC Name |
ethyl 2-[[5-(4-chlorophenyl)-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-22-16(21)15(20)18-14-13-9-23-8-10(13)7-19(14)12-5-3-11(17)4-6-12/h3-7H,2,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTWFFFDYARZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=CN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrrole core, which is then functionalized with various substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Findings :
- The 4-chlorophenyl group increases steric bulk compared to 4-fluoro or 4-bromo analogs, affecting crystal packing and solubility.
- Ethyl esters exhibit intermediate lipophilicity compared to methyl (more hydrophilic) and propyl (more hydrophobic) derivatives.
Electronic Properties and Reactivity
| Compound | HOMO (eV) | LUMO (eV) | Hardness (η, eV) |
|---|---|---|---|
| Ethyl 2-oxoacetate derivative | -6.2 | -1.8 | 2.2 |
| Methyl 2-oxoacetate derivative | -6.0 | -1.6 | 2.2 |
| Propyl 2-oxoacetate derivative | -6.4 | -2.0 | 2.2 |
Key Findings :
- The HOMO-LUMO gap (η ≈ 2.2 eV) remains consistent across analogs, suggesting similar kinetic stability.
- Electron-withdrawing groups (e.g., 4-Cl) lower LUMO energy, enhancing electrophilicity.
Key Findings :
- Propyl derivatives show enhanced activity, likely due to increased membrane permeability.
- The 4-chlorophenyl group improves target binding affinity compared to 4-fluoro analogs.
Biological Activity
Ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrrole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the ethyl ester moiety contributes to its lipophilicity and potential interaction with biological targets.
Antiproliferative Effects
Recent studies have indicated that derivatives of thieno[3,4-c]pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values in the micromolar range against human cancer cells, suggesting potential use as anticancer agents .
Table 1: Antiproliferative Activity of Thieno[3,4-c]Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.0 |
| Compound B | HeLa (Cervical) | 6.2 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Cell Cycle Progression : Compounds in this class have been shown to induce cell cycle arrest in the G1 phase.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to increased cell death.
- Targeting Specific Kinases : Some derivatives are known to inhibit kinases involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study reported that a thieno[3,4-c]pyrrole derivative significantly reduced serum cholesterol and triglyceride levels in hyperlipidemic rats . This indicates potential cardiovascular benefits.
- Another investigation highlighted the role of similar compounds in modulating Oct3/4 expression in embryonic stem cells . This suggests that they may influence pluripotency and differentiation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
